
2-(4-Bromo-3-methylphenyl)-2,2-difluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methylphenol.
Fluorination: The phenol group is converted to a difluoroethanol group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethanone.
Reduction: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethane.
Substitution: 2-(4-substituted-3-methylphenyl)-2,2-difluoroethan-1-ol.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-methylphenol
- 2-(4-bromo-3-methylphenyl)ethanol
- 2-(4-bromo-3-methylphenyl)-2,2-difluoroethane
Comparison: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The difluoroethanol group provides additional reactivity and potential for forming hydrogen bonds, making it distinct in its applications and interactions.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C9H9BrF2O/c1-6-4-7(2-3-8(6)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |
Clé InChI |
LDFJJFMYWRCNLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CO)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


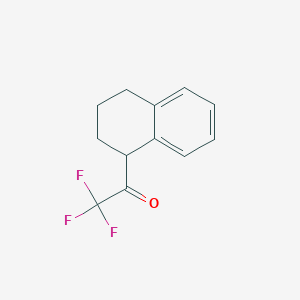
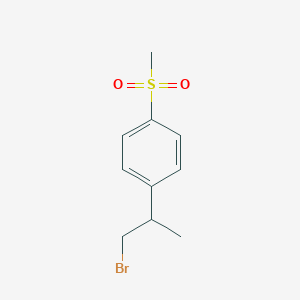
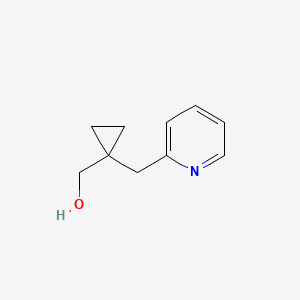
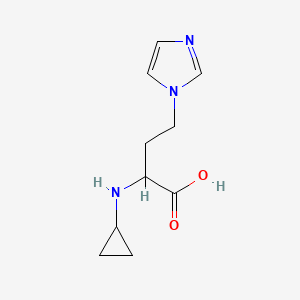
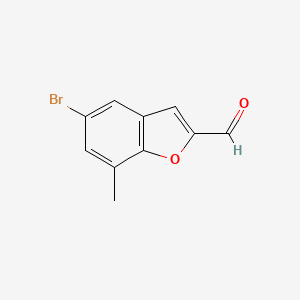
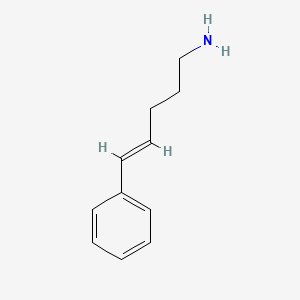
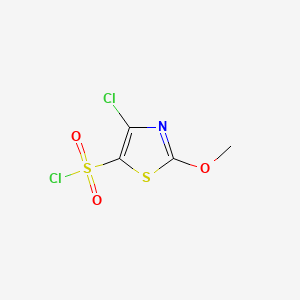

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
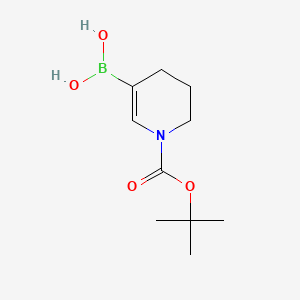

![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

